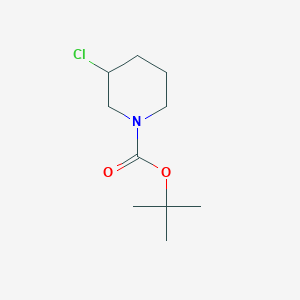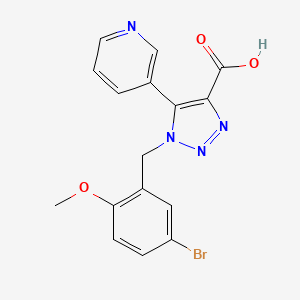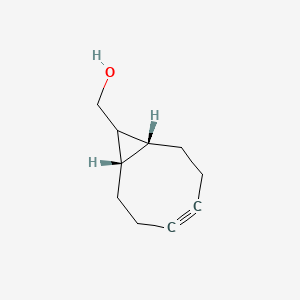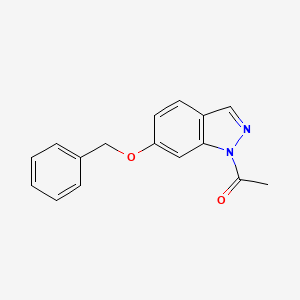
1-Acetyl-6-benzyloxy-1H-indazol
Übersicht
Beschreibung
1-Acetyl-6-benzyloxy-1H-indazole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-6-benzyloxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-6-benzyloxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
1-Acetyl-6-benzyloxy-1H-indazol: wurde auf sein Potenzial als entzündungshemmendes Mittel untersucht. Indazol-Derivate haben sich in in vivo-Modellen für Erkrankungen wie Arthritis und Ödeme als vielversprechend erwiesen. So haben beispielsweise bestimmte Tetrahydro-2H-Indazole eine signifikante entzündungshemmende Aktivität mit minimalen Nebenwirkungen gezeigt .
Antitumor-Eigenschaften
Der Indazol-Kern ist ein häufiges Merkmal vieler Verbindungen mit Antitumoraktivität. Forscher haben verschiedene Indazol-Derivate synthetisiert, die ein Potenzial zur Hemmung des Wachstums von Krebszellen aufweisen. Der strukturelle Baustein des Indazols ist in mehreren auf dem Markt erhältlichen Medikamenten vorhanden, was seine Bedeutung in der Krebsbehandlung unterstreicht .
Antibakterielle Aktivität
Indazol-Derivate wurden als potente antimikrobielle Mittel identifiziert. Studien haben festgestellt, dass Verbindungen wie 3-Piperazin-1-ylmethyl-4-(4-Trimethoxymethyl-benzyloxy)-1H-indazol eine starke antibakterielle Aktivität gegen resistente Stämme von Staphylokokken und Enterokokken aufweisen .
Antidepressive Wirkungen
Die Indazolstruktur wurde mit Verbindungen in Verbindung gebracht, die antidepressive Eigenschaften besitzen. Obwohl spezifische Anwendungen von this compound in diesem Bereich nicht im Detail beschrieben sind, wurde die breitere Klasse der Indazole für ihr Potenzial bei der Behandlung depressiver Störungen anerkannt .
Antihypertensive Anwendungen
Indazolverbindungen wurden als Antihypertensiva eingesetzt, die zur Behandlung von Bluthochdruck beitragen. Die pharmakologischen Wirkungen von Indazolen in dieser Anwendung sind mit ihrer Fähigkeit verbunden, den Gefäßwiderstand und den Herz-Kreislauf-Output zu modulieren .
Anti-HIV-Aktivität
Im Kampf gegen HIV wurden Indazol-Derivate im Rahmen des Medikamentenfindungsprozesses eingesetzt. Diese Verbindungen können in den Replikationszyklus des Virus eingreifen und so einen Weg für potenzielle Behandlungen eröffnen .
Hypoglykämische Wirkungen
Indazole wurden auf ihre hypoglykämische Aktivität untersucht, die bei der Behandlung von Diabetes wichtig ist. Durch Beeinflussung des Glukosestoffwechsels können Indazol-Derivate eine Rolle bei der Kontrolle des Blutzuckerspiegels spielen .
Synthese von Phosphoinositid-3-Kinase δ-Inhibitoren
Indazole sind der Schlüssel zur Synthese von selektiven Inhibitoren der Phosphoinositid-3-Kinase δ, die für die Behandlung von Atemwegserkrankungen wichtig sind. Die synthetischen Ansätze für diese Verbindungen sind vielfältig und waren ein bedeutendes Forschungsgebiet .
Wirkmechanismus
are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of two nitrogen atoms and three carbon atoms . They are used in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The mode of action of indazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific functional groups attached to the indazole core, such as the acetyl and benzyloxy groups in 1-Acetyl-6-benzyloxy-1H-indazole.
The biochemical pathways affected by indazoles would also depend on their specific targets. For example, if an indazole compound inhibits a particular enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects .
The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as their chemical structure and the route of administration . These properties would impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
The result of action of indazoles at the molecular and cellular level could include changes in cellular signaling, gene expression, or cell proliferation, among other effects . Again, the specific effects would depend on the compound’s targets and mode of action.
The action environment , including factors such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of indazole compounds . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects.
Eigenschaften
IUPAC Name |
1-(6-phenylmethoxyindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-16-9-15(8-7-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTDITWYMJHRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251757 | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-01-0 | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


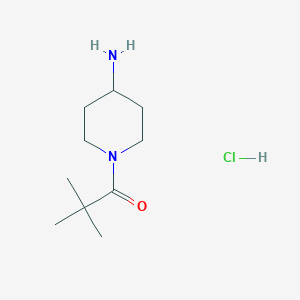
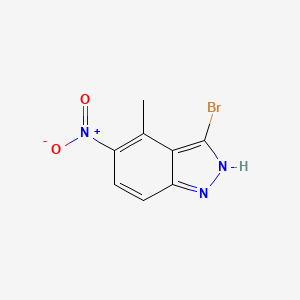
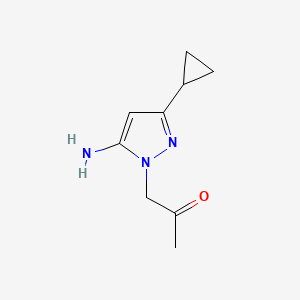
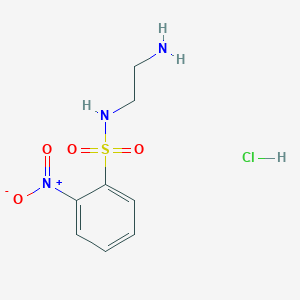

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)
![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
